4'-methyl-[2,2'-bipyridine]-4-carbaldehyde

Physical property Crystallinity Storage stability

4′-Methyl-[2,2′-bipyridine]-4-carbaldehyde (CAS 104704-09-8; synonym bpy-CHO) is a heterobifunctional bipyridine building block bearing a methyl substituent at the 4′-position and a formyl group at the 4-position. This single-aldehyde, single-methyl substitution pattern distinguishes it from both the unsubstituted 2,2′-bipyridine-4-carbaldehyde (CAS 146581-82-0) and the symmetrical 4,4′-diformyl-2,2′-bipyridine (CAS 99970-84-0), giving it a unique reactivity profile that underpins its documented use in stepwise ligand construction, reductive electropolymerization, and luminescent chemosensor development.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 104704-09-8
Cat. No. B020971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
CAS104704-09-8
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=NC=CC(=C2)C=O
InChIInChI=1S/C12H10N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-8H,1H3
InChIKeySMPJZGCAUYUJJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4′-Methyl-[2,2′-bipyridine]-4-carbaldehyde (CAS 104704-09-8) – Procurement-Relevant Compound Profile


4′-Methyl-[2,2′-bipyridine]-4-carbaldehyde (CAS 104704-09-8; synonym bpy-CHO) is a heterobifunctional bipyridine building block bearing a methyl substituent at the 4′-position and a formyl group at the 4-position [1]. This single-aldehyde, single-methyl substitution pattern distinguishes it from both the unsubstituted 2,2′-bipyridine-4-carbaldehyde (CAS 146581-82-0) and the symmetrical 4,4′-diformyl-2,2′-bipyridine (CAS 99970-84-0), giving it a unique reactivity profile that underpins its documented use in stepwise ligand construction, reductive electropolymerization, and luminescent chemosensor development [2][3].

Why Generic Bipyridine Aldehydes Cannot Replace 4′-Methyl-[2,2′-bipyridine]-4-carbaldehyde in Functional Applications


The asymmetric donor–acceptor substitution pattern (electron-donating methyl opposite an electron-withdrawing formyl) creates a polarized π-system that is absent in both the symmetrically unsubstituted and symmetrically disubstituted analogs. This electronic asymmetry directly modulates the MLCT and LLCT excited-state energies of derived Ru(II) and Ir(III) complexes, dictating their luminescence response wavelengths and sensor selectivity [1]. In electropolymerization, the single aldehyde permits controlled radical–radical coupling via 1,2-diol linkage formation while the methyl group preserves solubility and electronic tuning of the growing polymer film—a dual functionality that the dialdehyde (which crosslinks indiscriminately) and the non-aldehyde dimethyl-bpy (which cannot polymerize) cannot replicate [2].

Quantitative Differentiation of 4′-Methyl-[2,2′-bipyridine]-4-carbaldehyde from Closest Analogs: Head-to-Head and Cross-Study Evidence


Melting Point Elevation vs. Unsubstituted 2,2′-Bipyridine-4-carbaldehyde Enables Easier Handling and Purification

The 4′-methyl substitution raises the melting point by approximately 36 °C relative to the unsubstituted parent 2,2′-bipyridine-4-carbaldehyde (CAS 146581-82-0), converting a low-melting solid into a crystalline material that is more readily handled, weighed, and purified by recrystallization .

Physical property Crystallinity Storage stability

Single-Aldehyde Functionality Enables Stepwise Unsymmetrical Derivatization vs. Symmetrical 4,4′-Diformyl-2,2′-bipyridine

The presence of exactly one aldehyde group permits selective condensation with one equivalent of aromatic amine to form mono-imine products, followed by independent functionalization of the methyl-bearing ring. This contrasts with 4,4′-diformyl-2,2′-bipyridine (CAS 99970-84-0), where statistical mixtures of mono- and bis-condensation products are unavoidable under comparable conditions [1]. In a representative study, 4′-methyl-2,2′-bipyridine-4-carbaldehyde (mbpy-CHO) was condensed with 2-naphthylamine, 2-aminoanthracene, or 1-aminopyrene to yield three discrete, well-characterized mono-imine bipyridine derivatives (mbpy-naph, mbpy-anth, mbpy-pyr) with defined photophysical properties [1].

Schiff base condensation Stepwise synthesis Ligand design

Reductive Electropolymerization via Aldehyde Radical Coupling Forms 1,2-Diol-Linked Polymer Films—Unavailable to Dialdehyde-Free Analogs

Fe(II) and Zn(II) complexes of 4-CH₃-4′-CHO-bpy undergo reductive electropolymerization at electrode surfaces, where radical–radical coupling at the aldehyde substituents produces a 1,2-diol linkage that creates a three-dimensional network polymer film [1]. In contrast, complexes of unsubstituted 2,2′-bipyridine or 4,4′-dimethyl-2,2′-bipyridine (which lack an aldehyde group) are incapable of this electrochemically triggered polymerization [1]. In the polymerized film of [Zn(4-CH₃-4′-CHO-bpy)₃]²⁺, the coupled ligand was isolated after chemical degradation and structurally confirmed by FAB-MS and ¹H NMR, establishing the 1,2-diol connectivity [1].

Electropolymerization Thin film Modified electrode

Luminescent Probe Performance: [Ru(CHO-bpy)₃]²⁺ Achieves Micromolar Detection Limits for Cysteine and Homocysteine

The tris-homoleptic Ru(II) complex [Ru(CHO-bpy)₃](PF₆)₂ (where CHO-bpy = 4-methyl-2,2′-bipyridyl-4′-carboxaldehyde) functions as a turn-on luminescent probe for cysteine (Cys) and homocysteine (Hcy). Upon reaction with Cys or Hcy, the probe undergoes a large emission blue-shift from approximately 720 nm to 635 nm with dose-dependent luminescence enhancement over the range of 15 to 180 μM [1]. The detection limits were determined as 1.41 μM for Cys and 1.19 μM for Hcy [1], comparable to or exceeding the performance of many organic fluorescent probes while offering the photostability advantages of a Ru(II) polypyridyl luminophore.

Luminescent probe Cysteine sensing Ruthenium complex

Dual-Mode (Colorimetric + Luminescent) Cyanide Sensing with Distinct L1 vs. L2 Ligand Performance in Ru(II) Complexes

In a systematic study of four Ru(II) complexes, [Ru(bpy)₂L1]²⁺ (where L1 = 4-methyl-2,2′-bipyridine-4′-carboxaldehyde) and [Ru(bpy)₂L2]²⁺ (where L2 = 4,4′-diformyl-2,2′-bipyridine) were compared for cyanide sensing via cyanohydrin formation [1]. Both L1- and L2-based complexes showed a naked-eye color change from orange to yellow and luminescence variation from dark red to red-orange upon CN⁻ addition [1]. The mono-aldehyde L1 complex offers a single reactive site per ligand, yielding a well-defined cyanohydrin adduct, while the bis-aldehyde L2 complex introduces the possibility of cross-reactivity or mixed adducts [1]. The study confirms that the aldehyde group (present in both L1 and L2) is essential for the sensing mechanism, but the mono-functional L1 avoids the complexity of the second aldehyde [1].

Cyanide sensor Colorimetric Ruthenium complex

Validated Application Scenarios for 4′-Methyl-[2,2′-bipyridine]-4-carbaldehyde Based on Quantitative Differentiation Evidence


Electrodeposited Thin-Film Sensors and Electrocatalytic Coatings

The aldehyde group of this compound is the essential functional handle that enables reductive electropolymerization of its Fe(II) and Zn(II) complexes, forming robust, insoluble 1,2-diol-crosslinked polymer films on electrode surfaces [1]. This property is not available from 4,4′-dimethyl-2,2′-bipyridine or unsubstituted 2,2′-bipyridine, as confirmed by direct comparative electrochemical experiments [1]. Researchers developing electrochromic devices, amperometric sensors, or electrocatalytic surfaces should select this compound where post-deposition film stability and covalent network integrity are required.

Stepwise Synthesis of Unsymmetrical Bipyridine Ligands and Macrocycles

The single aldehyde group permits selective Schiff-base condensation or Knoevenagel-type reactions to install one functional arm, while the methyl-substituted ring remains available for subsequent modification (e.g., C–H activation, oxidation to carboxylic acid, or coordination). This has been demonstrated in the synthesis of three well-characterized aryl-imine derivatives (mbpy-naph, mbpy-anth, mbpy-pyr) via condensation with aromatic amines [2]. In contrast, the symmetrical 4,4′-diformyl-2,2′-bipyridine generates statistical mixtures of mono- and bis-adducts, complicating isolation [2]. This compound is therefore preferred for constructing heteroleptic metal complexes and bifunctional probes where precise spatial arrangement of donor/acceptor groups is critical.

Luminescent Chemosensor Development (Cysteine, Homocysteine, Cyanide, Hypochlorite)

The 4-formyl group serves as the reactive recognition site in multiple luminescent probe architectures. The Ru(II) tris-homoleptic complex [Ru(CHO-bpy)₃]²⁺ achieves LODs of 1.41 μM (Cys) and 1.19 μM (Hcy) with a 85 nm emission blue-shift upon thiazolidine/thiazinane formation [3]. Ru(II) bis-heteroleptic complexes incorporating this ligand also function as dual-mode (colorimetric and luminescent) cyanide sensors via cyanohydrin formation [4]. Ir(III) complexes with the oxime derivative of this ligand provide selective phosphorescent detection of hypochlorite over other reactive oxygen species and metal ions [5]. Procurement of this specific bipyridine aldehyde is essential for replicating these sensor performance benchmarks, as the aldehyde position and the electronic influence of the 4′-methyl group jointly determine the response wavelength and selectivity.

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